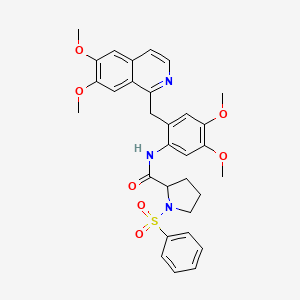
C31H33N3O7S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a complex organic molecule that features a variety of functional groups, including esters, ethers, and amines, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate involves multiple steps, typically starting with the preparation of the core benzene-1,3-dicarboxylate structureThe final steps involve the formation of the carbamothioyl group and the attachment of the indole moiety under controlled conditions to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step synthesis required. The process would typically involve the use of high-purity reagents and solvents, along with precise temperature and pH control to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions .
科学的研究の応用
1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials with specific chemical properties
作用機序
The mechanism of action of 1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may inhibit oxidative enzymes, reducing oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate: is similar to other benzene-1,3-dicarboxylate derivatives, such as:
Uniqueness
The uniqueness of 1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C31H33N3O7S |
|---|---|
分子量 |
591.7 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H33N3O7S/c1-38-27-16-20-12-13-32-25(23(20)18-29(27)40-3)15-21-17-28(39-2)30(41-4)19-24(21)33-31(35)26-11-8-14-34(26)42(36,37)22-9-6-5-7-10-22/h5-7,9-10,12-13,16-19,26H,8,11,14-15H2,1-4H3,(H,33,35) |
InChIキー |
IHNACKDFLXNPGW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4CCCN4S(=O)(=O)C5=CC=CC=C5)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


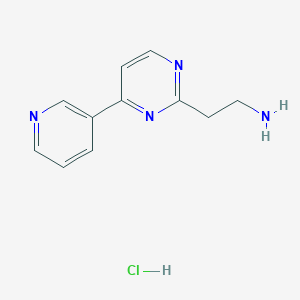
![Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate](/img/structure/B15173768.png)
![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)
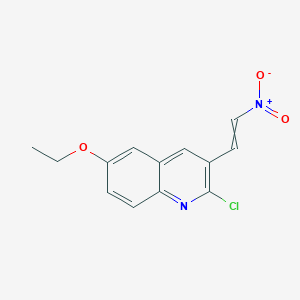
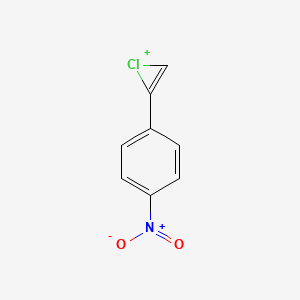
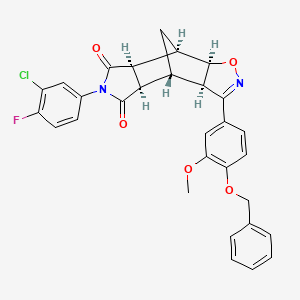
![3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15173792.png)
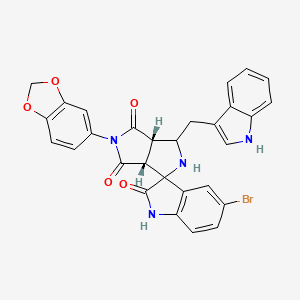
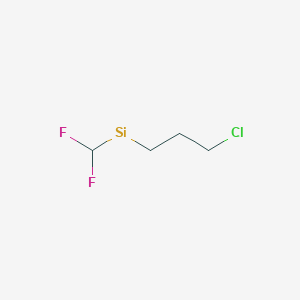
![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)

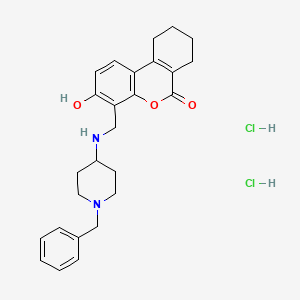
![2-[(Prop-2-en-1-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15173837.png)
